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Compound of Interest

Compound Name: (3S,5S)-[4]-Gingerdiol

Cat. No.: B15493404 Get Quote

Introduction

(3S,5S)-Gingerdiol, specifically (3S,5S)-[1]-Gingerdiol, is a naturally occurring phenolic

compound found in the rhizomes of ginger (Zingiber officinale) and is also a major metabolite of

the more abundant[1]-gingerol. As a member of the gingerol family, (3S,5S)-Gingerdiol is of

significant interest to researchers in natural product chemistry, pharmacology, and drug

development due to the diverse biological activities associated with these compounds.

Accurate characterization using modern analytical techniques is crucial for its identification,

quantification, and further investigation of its therapeutic potential. These application notes

provide detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for

(3S,5S)-[1]-Gingerdiol, along with comprehensive protocols for its analysis.

Molecular Structure

Compound Name: (3S,5S)-[1]-Gingerdiol

Molecular Formula: C₁₇H₂₈O₄[2]

Molecular Weight: 296.4 g/mol [2]

CAS Number: 143615-76-3[2]
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Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR spectral data for (3S,5S)-[1]-Gingerdiol.

Data is presented for samples dissolved in CDCl₃. Chemical shifts (δ) are reported in parts per

million (ppm) and coupling constants (J) are in Hertz (Hz). The structural confirmation of

(3S,5S)-[1]-Gingerdiol has been previously established through 1D and 2D NMR techniques[3].

Table 1: ¹H NMR Data for (3S,5S)-[1]-Gingerdiol (in CDCl₃)

Position
Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

1' 2.75 m

2' 6.70 d 2.0

5' 6.85 d 8.0

6' 6.68 dd 8.0, 2.0

OCH₃ 3.86 s

1 2.75 m

2 1.75 m

3-H 3.95 m

4-Ha 1.60 m

4-Hb 1.50 m

5-H 3.80 m

6 1.45 m

7 1.30 m

8 1.30 m

9 1.30 m

10 0.90 t 6.5
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Table 2: ¹³C NMR Data for (3S,5S)-[1]-Gingerdiol (in CDCl₃)

Position Chemical Shift (δ) (ppm)

1' 133.0

2' 111.2

3' 146.5

4' 144.1

5' 114.4

6' 120.9

OCH₃ 55.9

1 31.5

2 39.0

3 68.0

4 45.5

5 72.0

6 36.5

7 25.5

8 31.9

9 22.6

10 14.1

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique

for determining the molecular formula and studying the fragmentation of (3S,5S)-[1]-Gingerdiol.

The fragmentation pattern is noted to be similar to that of[1]-gingerol.

Table 3: HR-ESI-MS/MS Data for (3S,5S)-[1]-Gingerdiol
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Ion Type Precursor Ion (m/z)
Fragment Ions
(m/z)

Interpretation

[M+H]⁺ 297.2060
279.1955, 261.1849,

177.0910, 137.0595

Loss of H₂O, Loss of

2H₂O, Cleavage of

side chain, Vanillyl

moiety

[M+Na]⁺ 319.1880 - Adduct ion

[M-H]⁻ 295.1915 175.0764, 136.0529

Deprotonated

molecule, Fragments

from side chain

cleavage

Experimental Protocols
Synthesis and Purification of (3S,5S)-[1]-Gingerdiol
(3S,5S)-[1]-Gingerdiol can be synthesized by the reduction of[1]-gingerol[4].

Dissolution: Dissolve 100 mg of[1]-gingerol in 10 mL of ethanol.

Reduction: Add 38 mg of sodium borohydride (NaBH₄) to the solution while stirring.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The

reaction is typically complete within 1 hour.

Workup: Evaporate the solvent under vacuum. Add 20 mL of water to the residue.

Extraction: Extract the aqueous phase three times with 20 mL of ethyl acetate.

Drying: Combine the organic phases and dry over anhydrous sodium sulfate.

Concentration: Filter and evaporate the solvent to yield a crude mixture of gingerdiols.

Purification: Separate the (3S,5S) and (3R,5S) diastereomers using preparative High-

Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of 50%

aqueous acetonitrile[4].
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of purified (3S,5S)-[1]-Gingerdiol in approximately 0.6

mL of deuterated chloroform (CDCl₃).

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz

or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Set a relaxation delay of 2-5 seconds.

Acquire several thousand scans for adequate signal accumulation.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of (3S,5S)-[1]-Gingerdiol (approximately 10

µg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Infusion Analysis:

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquire spectra in both positive and negative ion modes.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal of the precursor ion.

LC-MS/MS Analysis:

For analysis of complex mixtures, inject the sample onto a C18 HPLC column.

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and

acetonitrile with 0.1% formic acid (B).

Set the mass spectrometer to perform data-dependent acquisition (DDA) or data-

independent acquisition (DIA) to obtain MS/MS spectra of the eluting compounds.

Data Analysis: Analyze the acquired data to determine the accurate mass of the precursor

and fragment ions. Use this information to confirm the elemental composition and propose

fragmentation pathways.

Visualizations
The following diagram illustrates a general workflow for the characterization of a natural

product like (3S,5S)-Gingerdiol.
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Caption: Workflow for the isolation and structural elucidation of (3S,5S)-Gingerdiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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